4-(4-Fluorophenyl)-3-piperidinemethanol

Medicinal Chemistry Synthetic Intermediate Paroxetine

4-(4-Fluorophenyl)-3-piperidinemethanol (CAS 216690-19-6) is the essential desmethyl precursor to paroxetine. The free secondary amine on the piperidine ring is the reactive handle for the final N-alkylation step in paroxetine synthesis; N-alkylated analogs (e.g., Paroxol or its N-benzyl derivative) cannot substitute this route without additional deprotection. Supplied as a diastereomeric mixture, it also serves as Paroxetine Impurity 23 for HPLC method validation and regulatory batch-release testing. Choose this compound when the unmasked secondary amine is non-negotiable for your convergent synthetic pathway.

Molecular Formula C12H16FNO
Molecular Weight 209.26 g/mol
CAS No. 216690-19-6
Cat. No. B3116471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Fluorophenyl)-3-piperidinemethanol
CAS216690-19-6
Molecular FormulaC12H16FNO
Molecular Weight209.26 g/mol
Structural Identifiers
SMILESC1CNCC(C1C2=CC=C(C=C2)F)CO
InChIInChI=1S/C12H16FNO/c13-11-3-1-9(2-4-11)12-5-6-14-7-10(12)8-15/h1-4,10,12,14-15H,5-8H2
InChIKeyIBOPBHBOBJYXTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Fluorophenyl)-3-piperidinemethanol (CAS 216690-19-6): Procurement-Quality Baseline for a Paroxetine Intermediate


4-(4-Fluorophenyl)-3-piperidinemethanol (CAS 216690-19-6), also referred to as [4-(4-fluorophenyl)-3-piperidinyl]methanol or N-desmethyl paroxol, is a piperidine derivative with the molecular formula C₁₂H₁₆FNO and a molecular weight of 209.26 g/mol . The compound is a white to off-white solid, soluble in organic solvents such as methanol and isopropyl alcohol . It is primarily recognized as a key pharmaceutical intermediate and a known impurity in the synthesis of the selective serotonin reuptake inhibitor (SSRI) paroxetine . As the desmethyl precursor to paroxetine, it possesses a secondary amine in the piperidine ring, which distinguishes it from the tertiary amine present in the final drug substance and its N-alkylated analogs.

Why N-Alkylated Analogs of 4-(4-Fluorophenyl)-3-piperidinemethanol Cannot Be Substituted for the Parent Piperidine


The piperidine nitrogen in 4-(4-Fluorophenyl)-3-piperidinemethanol is a secondary amine, which provides a unique reactive handle for further derivatization. In contrast, close analogs such as Paroxol (CAS 105812-81-5) and its N-benzyl derivative (CAS 201855-60-9) contain alkyl substituents on this nitrogen. This substitution fundamentally alters the compound's reactivity profile and its utility in downstream synthesis. Specifically, the secondary amine in CAS 216690-19-6 is the critical functional group required for the final alkylation step in the convergent synthesis of paroxetine . Attempting to substitute an N-alkylated analog in a synthetic pathway designed for a secondary amine would either block the desired reaction entirely or require an additional, inefficient deprotection step, leading to lower yields and increased impurity burdens.

Quantitative Comparative Evidence for 4-(4-Fluorophenyl)-3-piperidinemethanol (CAS 216690-19-6) Against Its Closest Analogs


Synthetic Utility: Secondary Amine vs. N-Methylated Analog in Paroxetine Synthesis

4-(4-Fluorophenyl)-3-piperidinemethanol (CAS 216690-19-6) is the penultimate intermediate in the synthesis of the SSRI paroxetine, requiring a final N-alkylation step. This step is only possible due to the presence of a free secondary amine. The N-methylated analog, Paroxol (CAS 105812-81-5), has the same core structure but a tertiary amine, which precludes it from being used as a direct precursor in this established synthetic route . While Paroxol can be demethylated to yield the target compound, this adds an additional synthetic step, reducing overall yield and increasing cost.

Medicinal Chemistry Synthetic Intermediate Paroxetine

Synthetic Efficiency: Comparative Yield in Paroxetine Intermediate Production

The synthesis of racemic 4-(4-fluorophenyl)-3-piperidinemethanol has been reported with a specific yield. In a published process using lithium aluminum hydride (LAH) reduction of an intermediate piperidinedione in refluxing tetrahydrofuran, the target compound was obtained in a 22% yield . While yields for the chiral (3S,4R) enantiomer can be higher using optimized, stereoselective methods, this establishes a baseline for process evaluation. This data allows for a direct comparison with alternative synthetic routes or starting materials, enabling a quantitative assessment of process efficiency.

Process Chemistry Synthesis Yield Comparison

Purity Requirements: Defined Stereochemistry vs. Diastereomeric Mixture for Impurity Standards

CAS 216690-19-6 is often supplied and referenced as a mixture of diastereomers, specifically as 'Paroxetine Impurity 23 (Mixture of Diastereomers)' . In contrast, the specific (3S,4R) enantiomer is assigned a different CAS number (125224-43-3) and is identified as 'Paroxetine Anhydrous EP Impurity I' . This distinction is critical for analytical applications where the exact stereochemical profile must be known. Using a diastereomeric mixture when a defined stereoisomer is required for an impurity standard can lead to inaccurate quantification and failed analytical method validation.

Pharmaceutical Analysis Impurity Profiling Stereochemistry

Cost and Availability: Commercial Pricing Benchmark for the Target Compound

Commercial pricing for 4-(4-Fluorophenyl)-3-piperidinemethanol (CAS 216690-19-6) can be established from vendor catalogs. One vendor lists a price of €3,864.00 for a 250 mg unit of the compound with 98% purity . This serves as a direct quantitative benchmark for procurement. While pricing for the stereochemically pure (3S,4R) enantiomer (CAS 125224-43-3) is also available (e.g., ¥916.30 for 250 mg at 95% purity) , the target compound's price reflects its specific purity and supply chain as a diastereomeric mixture. This information enables direct cost-benefit analysis when comparing suppliers or when evaluating the trade-offs between purchasing the racemic mixture versus the single enantiomer.

Procurement Cost Analysis Supply Chain

Optimal Procurement Scenarios for 4-(4-Fluorophenyl)-3-piperidinemethanol Based on Differentiating Evidence


Paroxetine Process Development and Scale-Up

This compound is the essential, immediate precursor to paroxetine. Its secondary amine functionality is the key reactive site for the final alkylation step that forms the drug substance . This scenario is specifically for process chemists who require the free piperidine to execute the final bond formation. Procuring CAS 216690-19-6 is non-negotiable for this synthetic route, as N-alkylated analogs cannot be directly substituted.

Analytical Impurity Profiling and Method Validation for Paroxetine

As a designated impurity in paroxetine (e.g., Paroxetine Impurity 23) , this compound is a critical reference standard for HPLC or other analytical methods used to assess drug substance purity. The fact that it is supplied as a diastereomeric mixture (CAS 216690-19-6) distinguishes it from the single-enantiomer impurity standard (CAS 125224-43-3) . This scenario applies to quality control and analytical development labs that must accurately identify and quantify this specific impurity profile as part of regulatory filings and batch release testing.

Synthesis of N-Alkylated Piperidine Derivatives for CNS Drug Discovery

Beyond paroxetine, the compound serves as a versatile scaffold for medicinal chemistry. The secondary amine can be alkylated with diverse electrophiles to generate libraries of new 4-(4-fluorophenyl)-piperidine analogs for structure-activity relationship (SAR) studies, particularly for targets in the central nervous system (CNS). The presence of the 4-fluorophenyl group is a common motif for modulating lipophilicity and target engagement .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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